molecular formula C13H9ClN2O2S B11173861 3-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11173861
M. Wt: 292.74 g/mol
InChI Key: PAOOPGXEPSTFDF-UHFFFAOYSA-N
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Description

3-chloro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorine atom in the benzothiophene core can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-chloro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Its structural features suggest potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-chloro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(5-methyl-3-isoxazolyl)benzamide: A structurally similar compound with a benzamide core instead of benzothiophene.

    3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide: Another similar compound with slight variations in the isoxazole ring.

Uniqueness

3-chloro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide is unique due to the presence of both the benzothiophene core and the isoxazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H9ClN2O2S

Molecular Weight

292.74 g/mol

IUPAC Name

3-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C13H9ClN2O2S/c1-7-6-10(16-18-7)15-13(17)12-11(14)8-4-2-3-5-9(8)19-12/h2-6H,1H3,(H,15,16,17)

InChI Key

PAOOPGXEPSTFDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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